Isobutylamine Isobutylamine Isobutylamine appears as a clear colorless liquid with a fishlike odor. Flash point 15°F. Less dense (6.1 lb / gal) than water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion.
2-Methyl-1-propylamine, also known as isobutylamine or valamine, belongs to the class of organic compounds known as monoalkylamines. These are organic compounds containing an primary aliphatic amine group. 2-Methyl-1-propylamine exists as a solid, soluble (in water), and a very strong basic compound (based on its pKa). Within the cell, 2-methyl-1-propylamine is primarily located in the cytoplasm. 2-Methyl-1-propylamine is also a parent compound for other transformation products, including but not limited to, N-hydroxy-2-methylpropanamine, pipercallosine, and pipercallosidine. 2-Methyl-1-propylamine is a cheesy and fishy tasting compound that can be found in black elderberry, common grape, and french plantain. This makes 2-methyl-1-propylamine a potential biomarker for the consumption of these food products.
2-methylpropanamine is an alkylamine having isobutyl as the alkyl group. It has been isolated from Sambucus nigra (Elderberry). It has a role as a plant metabolite. It is a conjugate base of a 2-methylpropanaminium.
Brand Name: Vulcanchem
CAS No.: 78-81-9
VCID: VC20880495
InChI: InChI=1S/C4H11N/c1-4(2)3-5/h4H,3,5H2,1-2H3
SMILES: CC(C)CN
Molecular Formula: C4H11N
(CH3)2CHCH2NH2
C4H11N
Molecular Weight: 73.14 g/mol

Isobutylamine

CAS No.: 78-81-9

Cat. No.: VC20880495

Molecular Formula: C4H11N
(CH3)2CHCH2NH2
C4H11N

Molecular Weight: 73.14 g/mol

* For research use only. Not for human or veterinary use.

Isobutylamine - 78-81-9

Specification

CAS No. 78-81-9
Molecular Formula C4H11N
(CH3)2CHCH2NH2
C4H11N
Molecular Weight 73.14 g/mol
IUPAC Name 2-methylpropan-1-amine
Standard InChI InChI=1S/C4H11N/c1-4(2)3-5/h4H,3,5H2,1-2H3
Standard InChI Key KDSNLYIMUZNERS-UHFFFAOYSA-N
SMILES CC(C)CN
Canonical SMILES CC(C)CN
Boiling Point 154 to 156 °F at 760 mm Hg (NTP, 1992)
68.5 °C
68-69 °C
Colorform Colorless liquid
Flash Point 15 °F (NTP, 1992)
15 °F (-9 °C) (closed cup)
-9.0 °C c.c.
Melting Point -121 °F (NTP, 1992)
-85.0 °C
Fp -84.6 °
-85 °C
-84.6°C

Introduction

Chemical Structure and Identification

Isobutylamine is an aliphatic primary amine with the molecular formula C₄H₁₁N, specifically (CH₃)₂CHCH₂NH₂. It is one of four isomeric amines of butane, alongside n-butylamine, sec-butylamine, and tert-butylamine.

Identification Parameters

ParameterInformation
Chemical NameIsobutylamine
CAS Number78-81-9
Molecular FormulaC₄H₁₁N
Molecular Weight73.14 g/mol
IUPAC Name2-methylpropan-1-amine
EC Number201-145-4
Common SynonymsIBA, MIBA, 2-Methyl-1-propanamine, Valamine, 1-Amino-2-methylpropane, 2-Methylpropylamine, iso-C₄H₉NH₂
UN NumberUN 1214

The compound represents the decarboxylated form of the amino acid valine and results from metabolism by the enzyme valine decarboxylase .

Physical and Chemical Properties

Isobutylamine possesses distinctive physical and chemical characteristics that determine its behavior in various applications and influence safety considerations for handling.

Physical Properties

PropertyValue
AppearanceColorless to yellow liquid
OdorStrong fishy or cheesy aroma
Density0.72 g/cm³ at 25°C
Boiling Point68-69°C (154.4-156.2°F)
Melting Point-85°C (-121°F)
Flash Point-20.5°C
Auto-ignition Temperature378°C (712°F)
Vapor Density2.5 (air = 1)
Vapor Pressure13.33 kPa (100 mm Hg) at 19°C

Chemical Properties

Isobutylamine is highly miscible with water, alcohol, and ether . As a primary amine, it exhibits basic properties and readily reacts with acids to form salts. The compound contains a reactive amino group (-NH₂) that participates in various chemical reactions, making it valuable for synthetic applications.

The compound neutralizes acids in exothermic reactions to form salts plus water . Its basic nature and nucleophilic properties enable it to participate in numerous chemical transformations including addition reactions, substitutions, and condensations.

Production Methods

Isobutylamine is manufactured through several industrial processes:

  • Reaction of isobutanol with ammonia

  • Thermal decomposition of valine to isoleucine

  • Biotechnological routes utilizing recombinant microorganisms

Recent advancements have focused on developing more sustainable production methods, including fermentation processes using engineered microorganisms. These bio-based approaches align with growing interest in renewable chemical production pathways .

Applications and Uses

Isobutylamine serves as a versatile chemical intermediate with applications across multiple industries.

Chemical Synthesis

The compound functions as a key building block in organic synthesis:

  • Synthesis of N-i-butyl-9(Z),12(Z),15(Z)-octadecatrienamide by reacting with trilinolenin

  • Formation of hydrogen-bonded complexes with tropolone

  • Oxyamination reactions with fullerene (C₆₀) to form polyamines

  • Production of bio-based N-isobutyl-5-methyloxazolidinone, which has potential as a green solvent

  • Precursor in the synthesis of isobutene through deamination reactions

Industrial Applications

Beyond laboratory synthesis, isobutylamine finds use in:

  • Manufacturing of insecticides and various agricultural chemicals

  • Processing of wool products

  • Production of pharmaceuticals and intermediates

  • Manufacture of rubber chemicals and additives

  • Development of emulsifying agents and surfactants

Reactivity Profile

Chemical Reactivity

Isobutylamine exhibits several reactive behaviors:

  • Neutralizes acids in exothermic reactions to form salts and water

  • May be incompatible with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides

  • Can generate flammable hydrogen gas when combined with strong reducing agents like hydrides

Kinetics of Oxidation

Studies on the oxidation kinetics of isobutylamine by potassium ferrate(VI) have shown first-order dependence on both reactants. The observed rate constant decreases with increasing hydroxide ion concentration, indicating a negative fractional order with respect to [OH⁻] .

Biochemical and Physiological Aspects

Isobutylamine has several interesting biochemical properties:

  • It is the decarboxylated form of the amino acid valine

  • Functions as an odorant that binds to trace amine-associated receptor 3 (TAAR3) in mice

  • Can trigger sexual behavior in male mice through interaction with the TAAR2-TAAR9 receptor cluster

  • Displays sympathomimetic effects and can act as a cardiac depressant and convulsant

Ecological Information

Though comprehensive ecological data for isobutylamine is limited in the provided sources, its high water solubility suggests potential for mobility in aquatic environments. As with many industrial chemicals, care should be taken to prevent environmental releases, particularly into water systems where it could impact aquatic organisms.

Analytical Methods

Detection and quantification methods for isobutylamine typically employ:

  • Gas chromatography

  • High-performance liquid chromatography

  • Mass spectrometry

  • Spectrophotometric techniques for reaction kinetics studies

Recent Research and Developments

Recent research has highlighted isobutylamine's potential in sustainable chemistry:

  • Development of bio-based solvents using isobutylamine as a starting material

  • Solvent-free synthesis pathways that incorporate isobutylamine

  • Production of isobutene from bio-derived isobutylamine, supporting renewable chemical feedstocks

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